Intra-Series Biochemical Potency Advantage: IN-2 vs. IN-3 and IN-6 Against EGFR L858R/T790M
Within the EGFR T790M/L858R-IN chemical series, IN-2 (IC₅₀ = 3.5 nM) demonstrates a 3.7-fold biochemical potency advantage over its closest cataloged analog IN-3 (compound B1, IC₅₀ = 13 nM) against the L858R/T790M double-mutant EGFR . Compared to IN-6 (compound 53), which achieves only 90.88% enzyme inhibition at 50 nM, IN-2 provides complete inhibition at substantially lower concentrations, enabling reduced compound consumption per assay and lower DMSO carryover in cell-based workflows . This intra-series potency gradient is critical for SAR-conscious procurement, where selection of the optimal tool compound directly impacts the sensitivity and reproducibility of target engagement studies.
| Evidence Dimension | Biochemical IC₅₀ against EGFR L858R/T790M double mutant |
|---|---|
| Target Compound Data | EGFR T790M/L858R-IN-2: IC₅₀ = 3.5 nM |
| Comparator Or Baseline | EGFR T790M/L858R-IN-3 (compound B1): IC₅₀ = 13 nM; EGFR T790M/L858R-IN-6 (compound 53): 90.88% inhibition at 50 nM (IC₅₀ not reached at that concentration) |
| Quantified Difference | IN-2 is 3.7-fold more potent than IN-3; IN-2 achieves full inhibition at concentrations where IN-6 shows incomplete target engagement |
| Conditions | Biochemical/enzymatic EGFR L858R/T790M inhibition assay; vendor-reported data from MedChemExpress platform |
Why This Matters
For laboratories conducting dose-response or target engagement studies, the 3.7-fold potency advantage translates to lower compound usage, reduced solvent interference, and a wider usable concentration range before solubility or off-target limits are reached.
